4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl group linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety carries a propyl group at its 3-position, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₂₁ClN₃O, with a molecular weight of 267.77 g/mol (estimated from analogs in ). This compound is cataloged under CAS 1909305-95-8 and MDL number 10-F359176 .
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability in drug discovery . Piperidine derivatives are widely explored in pharmaceuticals and agrochemicals due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYZMHJJUKWJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-95-8 | |
| Record name | Piperidine, 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile oxide with an appropriate alkyne or alkene. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. The piperidine ring can enhance binding affinity to receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride with analogs differing in oxadiazole substituents or piperidine substitution patterns:
Key Observations:
The 3-(4-fluorophenyl) analog introduces aromaticity, favoring interactions with serotonin or dopamine receptors .
Methoxymethyl groups improve aqueous solubility but may reduce membrane permeability .
Biological Activity
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 305.42 g/mol. Its structure features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the 1,2,4-oxadiazole structure can exhibit various mechanisms of action:
- Antimicrobial Activity : The oxadiazole derivatives have shown potent antimicrobial properties against a range of pathogens. This includes inhibition of biofilm formation and bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : Recent studies have highlighted the compound's potential as an HsClpP agonist, which plays a critical role in mitochondrial function and cellular homeostasis. This activity suggests a promising avenue for treating hepatocellular carcinoma (HCC) .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound. The results demonstrated that this compound inhibited biofilm formation and exhibited bactericidal activity against clinically relevant strains of bacteria .
Case Study 2: Anticancer Potential
In another investigation focusing on HsClpP agonists, the compound was shown to induce apoptosis in HCC cells through mitochondrial pathways. The results indicated that treatment with the compound resulted in significant tumor growth inhibition in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
